molecular formula C7H7BF2O3 B1471013 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid CAS No. 1352813-46-7

2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid

Cat. No.: B1471013
CAS No.: 1352813-46-7
M. Wt: 187.94 g/mol
InChI Key: AOTLVFMQQQBEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid: is a boronic acid derivative characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxymethyl group at the 3 position, and a boronic acid group attached to a phenyl ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a reagent to form carbon-carbon bonds . The interactions between this compound and enzymes such as palladium catalysts are crucial for the success of these reactions. Additionally, this compound can form reversible covalent bonds with diols and other hydroxyl-containing molecules, making it useful in the design of sensors and inhibitors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can affect the expression of genes related to cell growth and differentiation, thereby impacting cellular proliferation and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction . For instance, the compound can inhibit enzymes by blocking their active sites or by inducing conformational changes that reduce their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At higher doses, this compound can exhibit toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound can be safely used for research purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis . Enzymes such as oxidoreductases and transferases play a key role in the metabolism of this compound, mediating its conversion into different chemical forms that can be further processed or excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus where it can interact with DNA and transcription factors, or it may localize to the mitochondria where it can influence energy production and metabolic processes . The precise localization of this compound can significantly impact its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid typically involves the hydroboration of suitable precursors. One common method is the hydroboration of 2,4-difluorostyrene followed by oxidation to introduce the hydroxymethyl group. The reaction conditions often involve the use of borane reagents and subsequent oxidation with hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their properties, such as binding affinity and selectivity .

Medicine: The compound’s ability to form stable boronate esters with diols makes it useful in the design of enzyme inhibitors and diagnostic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties .

Comparison with Similar Compounds

Properties

IUPAC Name

[2,4-difluoro-3-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTLVFMQQQBEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)CO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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